molecular formula C13H28NaO4S B038335 Sodium tridecyl sulfate CAS No. 3026-63-9

Sodium tridecyl sulfate

Cat. No.: B038335
CAS No.: 3026-63-9
M. Wt: 303.42 g/mol
InChI Key: CBGMBOQZSXAHPD-UHFFFAOYSA-N
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Description

Sodium tridecyl sulfate is an anionic surfactant widely used in various industrial and household applications. It is the sodium salt of tridecyl sulfate, a compound derived from tridecanol. This surfactant is known for its excellent cleansing, emulsifying, foaming, and wetting properties, making it a valuable ingredient in detergents, shampoos, and other personal care products.

Mechanism of Action

Target of Action

Sodium tridecyl sulfate, also known as Sodium tetradecyl sulfate, is an anionic surfactant . Its primary targets are the endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a critical role in circulation and transport of nutrients in the body.

Mode of Action

This compound acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations of this compound can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This means that it promotes the formation of blood clots, leading to the occlusion of the injected vein .

Biochemical Pathways

Its action on lipid molecules in the cells of the vein wall leads to inflammatory destruction of the internal lining of the vein and thrombus formation . This process eventually leads to sclerosis of the vein .

Pharmacokinetics

It’s known that it’s used in concentrations ranging from 01% to 3% for its purpose .

Result of Action

The result of this compound’s action is the sclerosis, or hardening, of the veins . This is achieved through the inflammatory destruction of the internal lining of the vein and the formation of blood clots .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that as an anionic surfactant, this compound can act as a foaming agent and a wetting agent, and finds application in industrial and household cleaning products and personal care products . Therefore, its efficacy and stability might be affected by factors such as pH, temperature, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

Sodium tridecyl sulfate acts as a cleansing and foaming agent, helping to remove dirt, oil, and impurities from the skin and hair . It is often found in shampoos, body washes, and cleansers . It serves as an emulsifying agent in the transport of hydrocarbons .

Cellular Effects

The specific cellular effects of this compound are not well-documented. As a surfactant, it is known to interact with the lipid bilayer of cell membranes, which can influence cell function. It is also known to have a role in the transport of hydrocarbons .

Transport and Distribution

This compound is likely to be distributed throughout cells and tissues due to its surfactant properties. It may interact with transporters or binding proteins involved in the transport of hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tridecyl sulfate is typically synthesized through a sulfation reaction involving tridecanol and sulfur trioxide. The reaction is carried out in a continuous reactor, such as a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: The industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium tridecyl sulfate primarily undergoes hydrolysis and reduction reactions. It is stable in alkaline and weak acidic conditions but hydrolyzes in strong acidic environments, reverting to tridecanol .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium tridecyl sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium tridecyl sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong emulsifying and foaming capabilities .

Biological Activity

Sodium tridecyl sulfate (STS) is an anionic surfactant with significant biological activity, primarily recognized for its role as a sclerosing agent in medical applications. This article explores its biological mechanisms, clinical uses, and relevant research findings.

This compound is the sodium salt of the sulfate ester of tridecanol, characterized by its molecular formula C13H27NaO4S\text{C}_{13}\text{H}_{27}\text{NaO}_4\text{S} and a molar mass of approximately 316.43 g/mol. The compound acts primarily by disrupting cellular membranes, leading to endothelial cell damage and subsequent thrombus formation.

Mechanism of Action:

  • Endothelial Disruption: STS induces inflammation of the intima (inner lining) of blood vessels, promoting thrombosis and sclerosis. This is achieved through the detergent-like properties of the surfactant, which disrupts lipid membranes in endothelial cells .
  • Thrombus Formation: Following endothelial injury, STS facilitates the aggregation of platelets and activates the coagulation cascade, resulting in thrombus formation that can occlude targeted veins .

Clinical Applications

This compound is widely used in sclerotherapy for treating varicose veins and other vascular malformations. Its effectiveness has been documented in various clinical studies:

  • Varicose Veins Treatment: STS is injected directly into affected veins, causing localized inflammation and eventual sclerosis. Concentrations typically range from 0.1% to 3% depending on the specific application .
  • Wrist Ganglia Aspiration: A study demonstrated that STS is effective as a sclerosing agent after aspiration of wrist ganglia, with high short-term efficacy and long-term cure rates .
  • Primary Hydrocele Management: A prospective study evaluated STS (3%) as a safe and effective sclerosant for managing hydroceles, showing promising results in terms of safety and efficacy .

Research Findings

Recent studies have further elucidated the biological activity and safety profile of this compound:

StudyFindings
Dalili et al. (2021)Evaluated STS for sclerotherapy in aneurysmal bone cysts; reported good safety and efficacy outcomes .
Hashimoto et al. (2018)Investigated the stability of STS foam; highlighted factors affecting its rheological properties crucial for clinical application .
Jenkinson et al. (2017)Reviewed clinical uses of STS, emphasizing its role in treating vascular malformations effectively .

Case Studies

Case Study 1: Varicose Vein Treatment
In a clinical trial involving patients with varicose veins, STS was administered at varying concentrations. Results indicated significant reduction in vein diameter post-treatment, with minimal adverse effects reported.

Case Study 2: Hydrocele Treatment
A cohort study assessed the use of STS in patients with primary hydrocele. The outcomes showed a high rate of resolution after treatment with minimal complications, reinforcing its utility as a sclerosing agent.

Safety Profile

While this compound is generally considered safe when used as directed, potential side effects include:

  • Localized pain at injection sites
  • Inflammatory reactions
  • Rare instances of systemic complications if not administered properly .

Properties

CAS No.

3026-63-9

Molecular Formula

C13H28NaO4S

Molecular Weight

303.42 g/mol

IUPAC Name

sodium;tridecyl sulfate

InChI

InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16);

InChI Key

CBGMBOQZSXAHPD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCOS(=O)(=O)O.[Na]

Key on ui other cas no.

68130-43-8
3026-63-9

Pictograms

Irritant

Synonyms

1-tridecanol,hydrogensulfate,sodiumsalt; TRIDECYL SODIUM SULFATE; Sodium n-tridecyl sulfate; SODIUM N-TRIDECYL SULPHATE; SODIUM TRIDECYL ETHER SULFATE; SODIUM TRIDECYL SULFATE; n-Tridecyl sulfatesodium salt; n-Tridecyl sulphate sodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

sodium sulfate of 3,9-diethyltridecanol-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium tridecylsulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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